molecular formula C8H11BO4 B1443093 4-Hydroxymethyl-2-methoxyphenylboronic acid CAS No. 1448869-97-3

4-Hydroxymethyl-2-methoxyphenylboronic acid

Cat. No.: B1443093
CAS No.: 1448869-97-3
M. Wt: 181.98 g/mol
InChI Key: URBPGQWDDRHAHU-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98 g/mol. The purity is usually 95%.
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Biological Activity

Overview

4-Hydroxymethyl-2-methoxyphenylboronic acid is a boronic acid derivative that has attracted attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This compound's structure allows it to interact with various biomolecules, influencing enzyme activity and protein functions.

The biological activity of this compound primarily arises from its boronate group, which can form reversible covalent bonds with cis-diols found in glycoproteins and other biomolecules. This property suggests its potential as an enzyme inhibitor, particularly targeting proteasomes and glycosidases, which are crucial in cancer cell survival and metabolism.

Biological Activities

Research indicates several key biological activities associated with this compound:

Research Findings

Recent studies have focused on the interactions of this compound with biomolecules:

  • Inhibition Studies : Preliminary findings indicate that this compound can inhibit certain enzymes involved in cancer progression. For instance, it has been shown to affect proteasome activity, which is critical for regulating protein degradation pathways.
  • Binding Affinity : Interaction studies have demonstrated its binding affinity towards specific targets, providing insights into its mechanism of action. These studies often utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding interactions .
  • Comparative Analysis : A comparison with structurally similar compounds highlights the unique aspects of this compound. For example:
Compound NameStructure FeaturesUnique Aspects
2-Methoxyphenylboronic acidContains methoxy groupLacks hydroxymethyl functionality
4-Methoxyphenylboronic acidContains methoxy groupDifferent substitution pattern on the phenyl ring
2-Hydroxymethyl-4-methoxyphenylboronic acidHydroxymethyl group at different positionPositioning of hydroxymethyl affects reactivity

This table illustrates how this compound stands out due to its specific arrangement of functional groups, enhancing its reactivity and potential biological activity compared to similar compounds.

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

  • In Vivo Studies : Some boronic acids have shown promising results in animal models for inhibiting tumor growth and metastasis. For instance, compounds demonstrating similar mechanisms have been tested for their efficacy against triple-negative breast cancer (TNBC), exhibiting significant inhibitory effects on tumor proliferation and metastasis .
  • Toxicity Assessments : Toxicological evaluations indicate that while these compounds show promise, they also require careful assessment regarding their safety profiles. Studies have reported varying degrees of cytotoxicity against normal cells versus cancer cells, underscoring the importance of selectivity in therapeutic applications .

Properties

IUPAC Name

[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPGQWDDRHAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CO)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Carboxy-2-methoxyphenylboronic acid (500 mg, 2.5 mmol) was dissolved in THF (25 mL) and cooled to 0° C. At this temperature LAH (2 M solution in THF; 3.3 mL, 6.6 mmol) was added drop wise and the reaction mixture allowed to stir for 1 h at 0° C. and then allowed to warm to rt and stirred for 16 h. The reaction mixture was recooled to 0° C. and quenched by addition of MeOH. Celite and Na2SO4 were added, stirred for 15 min and then filtered. The filtrate was concentrated and the residue was dried under high vacuum to give the title compound which was used without further purification. tR: 0.46 min (LC-MS 2).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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